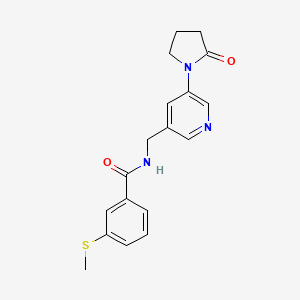

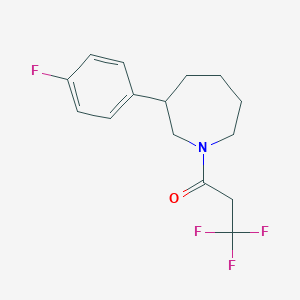

![molecular formula C14H12N2O3S B2730474 1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide CAS No. 68936-27-6](/img/structure/B2730474.png)

1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide (BIS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BIS is a sulfonamide-based compound that has a benzisoxazole ring attached to a phenyl group. The compound has shown promising results in scientific research, making it an interesting topic for further investigation.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Antioxidant Activity : Research indicates the synthesis and evaluation of compounds with structures similar to 1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide, demonstrating significant antioxidant activities. Compounds with methoxy substituents on the aromatic ring showed greater antioxidant activity, highlighting their potential in oxidative stress-related applications (Lavanya, Padmavathi, & Padmaja, 2014).

Antimicrobial Activity : Another study synthesized (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) and found pronounced antimicrobial activities in some of the compounds, suggesting their potential use in developing new antimicrobial agents (Lavanya, Reddy, Padmavathi, & Padmaja, 2014).

Gold-Catalyzed Cycloaddition Reactions : Benzo[d]isoxazoles, related to the compound , have been utilized as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing a chemoselective method to synthesize polysubstituted oxazines and oxazepines. This showcases their utility in complex organic synthesis processes (Xu, Zhao, Li, & Liu, 2018).

Modified Boekelheide Rearrangement : The compound's structure has been involved in studies focusing on the synthesis of 3-Chloromethyl-1,2-benzisoxazoles via a modified Boekelheide rearrangement, demonstrating its role in creating potential antipsychotic compounds (Arava, Gorentla, Siripalli, & Dubey, 2011).

Safer Chemical Syntheses : Research on finding safer and non-hazardous substitutes for arylsulfonyl isocyanates, to which the compound is related, aims at reducing the risks associated with toxic chemicals in pharmaceutical and material synthesis (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Applications Beyond Synthesis

- Antimalarial and COVID-19 Research : A theoretical investigation on similar sulfonamides explored their antimalarial activity and potential utility in COVID-19 treatment through computational calculations and molecular docking studies. This highlights the broader biomedical applications of such compounds (Fahim & Ismael, 2021).

Propriétés

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-15-13/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZTYEZVDFOAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)

![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)

![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2730414.png)